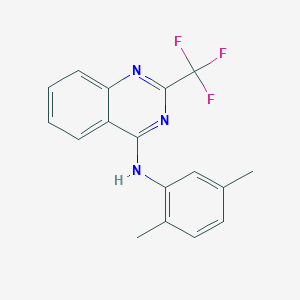

![molecular formula C18H19N3O3 B5519162 N-[2-(1H-苯并咪唑-2-基)乙基]-2-(2-甲氧基苯氧基)乙酰胺](/img/structure/B5519162.png)

N-[2-(1H-苯并咪唑-2-基)乙基]-2-(2-甲氧基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, the synthesis of 2-(phenoxymethyl)-1H-benzimidazole derivatives involves the acidic condensation of o-phenylenediamine with phenoxyacetic acid, followed by reactions with ethyl chloroacetate under anhydrous conditions to obtain the targeted benzimidazole acetamides (Salahuddin et al., 2017).

Molecular Structure Analysis

Benzimidazole derivatives demonstrate a wide range of molecular structures, influenced by their substituents. X-ray crystallography reveals that these molecules often form hydrogen-bonded dimers and exhibit planar structures to varying degrees, depending on the nature of their substituents (A. Bunev et al., 2013). The molecular geometry and hydrogen bonding play a crucial role in their physical and chemical properties.

Chemical Reactions and Properties

Benzimidazole compounds can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reactions with different reagents to produce a range of derivatives with varied functional groups. These reactions are pivotal in modifying the chemical properties of benzimidazole derivatives for specific applications (P. Sanna et al., 1997).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are significantly influenced by their molecular structure. The presence of hydrogen bonds and the planarity of the benzimidazole ring system contribute to their solid-state properties and behavior (K. Ha, 2012).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antimicrobial, antiprotozoal, and antioxidant activities. These properties are attributed to the benzimidazole core structure and the specific substituents attached to it. For instance, some benzimidazole derivatives have shown significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

科学研究应用

抗菌活性

- 合成和评估: 已合成并评估了源自 1H-苯并咪唑的化合物,包括 N-[2-(1H-苯并咪唑-2-基)乙基]-2-(2-甲氧基苯氧基)乙酰胺,了解其抗菌特性。这些化合物对多种细菌菌株表现出显著的活性,包括大肠杆菌、金黄色葡萄球菌、白色念珠菌和黄曲霉 (Salahuddin 等人,2017)。

NMR 研究和结构分析

- NMR 表征: 已使用核磁共振 (NMR) 技术对 1H-苯并咪唑的一种新型衍生物进行了表征。这项研究提供了对这些化合物的结构方面和异构体比率的见解,这对于了解它们的药理学潜力至关重要 (李英俊,2012)。

抗组胺活性

- 抗组胺剂的开发: 已对 1H-苯并咪唑的衍生物进行了研究,以将其用作 H1-抗组胺剂。这包括合成和测试各种化合物的体外和体内抗组胺活性 (R. Iemura 等人,1986)。

抗过敏和抗炎特性

- 抗过敏剂的合成: 已合成并测试了几种苯并咪唑衍生物,包括与 N-[2-(1H-苯并咪唑-2-基)乙基]-2-(2-甲氧基苯氧基)乙酰胺相关的衍生物,了解其抗过敏特性。这些化合物在抑制组胺释放、抑制 5-脂氧合酶和具有抗氧化作用方面显示出有效性,表明它们具有作为抗过敏剂的潜力 (中尾博之等人,1999)。

合成技术和绿色化学

- 绿色合成方法: 已努力通过绿色化学方法合成 N-取代的苯并咪唑衍生物,包括与 N-[2-(1H-苯并咪唑-2-基)乙基]-2-(2-甲氧基苯氧基)乙酰胺相关的衍生物。这种方法不仅提供了更可持续的生产方法,而且还产生了具有显着抗菌活性的化合物,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA) (S. Chaudhari 等人,2020)。

安全和危害

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-15-8-4-5-9-16(15)24-12-18(22)19-11-10-17-20-13-6-2-3-7-14(13)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWYPOKNUIKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)

![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)